Bovine Serum Albumin-Cy5.5

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C41H44N2O14S4 |

|---|---|

Molekulargewicht |

917.1 g/mol |

IUPAC-Name |

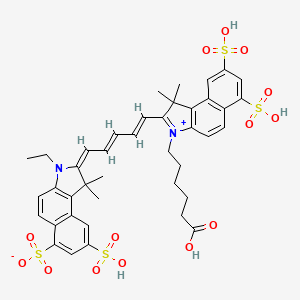

(2E)-2-[(2E,4E)-5-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate |

InChI |

InChI=1S/C41H44N2O14S4/c1-6-42-31-18-16-27-29(21-25(58(46,47)48)23-33(27)60(52,53)54)38(31)40(2,3)35(42)13-9-7-10-14-36-41(4,5)39-30-22-26(59(49,50)51)24-34(61(55,56)57)28(30)17-19-32(39)43(36)20-12-8-11-15-37(44)45/h7,9-10,13-14,16-19,21-24H,6,8,11-12,15,20H2,1-5H3,(H4-,44,45,46,47,48,49,50,51,52,53,54,55,56,57) |

InChI-Schlüssel |

LIZDKDDCWIEQIN-UHFFFAOYSA-N |

Isomerische SMILES |

CCN\1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)[O-])C(/C1=C\C=C\C=C\C4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)O)(C)C |

Kanonische SMILES |

CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)[O-])C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)O)(C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

What are the spectral properties of BSA-Cy5.5

An In-depth Technical Guide to the Spectral Properties of BSA-Cy5.5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral properties of Bovine Serum Albumin (BSA) conjugated with the cyanine (B1664457) dye Cy5.5. BSA-Cy5.5 is a widely utilized fluorescent probe in biomedical research, particularly in in-vivo and in-vitro imaging applications, owing to its near-infrared (NIR) fluorescence which allows for deep tissue penetration and reduced background autofluorescence.[1]

Core Spectral Properties

The conjugation of Cy5.5 to BSA, a stable and biocompatible protein, creates a powerful tool for a variety of bio-imaging and tracking studies.[2] The spectral characteristics of the resulting conjugate are crucial for designing and interpreting fluorescence-based experiments.

Quantitative Spectral Data

The following tables summarize the key spectral properties of BSA-Cy5.5 and its constituent components. It is important to note that the spectral properties of the conjugate can be influenced by the degree of labeling (the number of dye molecules per BSA molecule).[3]

| Property | BSA-Cy5.5 Conjugate | Reference |

| Excitation Maximum (λex) | ~675 nm | [3] |

| Emission Maximum (λem) | ~694 nm | [3] |

| Recommended Laser Line | 633 nm or 647 nm | [4] |

| Property | Free Cy5.5 Dye | Reference |

| Molar Extinction Coefficient (ε) | 190,000 - 209,000 M⁻¹cm⁻¹ | [5] |

| Quantum Yield (Φ) | 0.28 |

| Property | Bovine Serum Albumin (BSA) | Reference |

| Molar Extinction Coefficient (ε) at 280 nm | ~43,824 M⁻¹cm⁻¹ | [6] |

| Intrinsic Fluorescence Excitation | ~280 nm | |

| Intrinsic Fluorescence Emission | ~345 nm |

Experimental Protocols

Accurate characterization of BSA-Cy5.5 is essential for quantitative applications. Below are detailed methodologies for key experiments related to the synthesis and spectral characterization of BSA-Cy5.5.

Synthesis of BSA-Cy5.5 Conjugate

Objective: To covalently link Cy5.5 NHS ester to the primary amines of BSA.

Materials:

-

Bovine Serum Albumin (BSA)

-

Cy5.5 NHS Ester

-

Phosphate-Buffered Saline (PBS), pH 8.0-8.5

-

Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Size-Exclusion Chromatography column (e.g., Sephadex G-25)

Procedure:

-

Dissolve BSA in PBS at a concentration of 5-10 mg/mL.

-

Dissolve Cy5.5 NHS ester in a small amount of DMF or DMSO to create a stock solution.

-

Slowly add the desired molar excess of the Cy5.5 NHS ester stock solution to the BSA solution while gently stirring.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Separate the BSA-Cy5.5 conjugate from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.

-

Collect the fractions containing the blue-colored conjugate.

-

Measure the absorbance of the purified conjugate to determine the protein concentration and degree of labeling.

Determination of Molar Absorptivity and Degree of Labeling

Objective: To calculate the molar extinction coefficient of the BSA-Cy5.5 conjugate and the average number of Cy5.5 molecules per BSA molecule.

Procedure:

-

Measure the absorbance of the purified BSA-Cy5.5 conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5.5 (~675 nm, A_max) using a spectrophotometer.

-

Calculate the concentration of the dye using the Beer-Lambert law: [Dye] = A_max / ε_dye where ε_dye is the molar extinction coefficient of Cy5.5.

-

Calculate the corrected absorbance at 280 nm, which accounts for the dye's contribution at this wavelength: A_protein = A₂₈₀ - (A_max * CF₂₈₀) where CF₂₈₀ is the correction factor (A₂₈₀ of the free dye / A_max of the free dye).

-

Calculate the concentration of BSA using the Beer-Lambert law: [BSA] = A_protein / ε_protein where ε_protein is the molar extinction coefficient of BSA at 280 nm.

-

The degree of labeling (DOL) is the molar ratio of the dye to the protein: DOL = [Dye] / [BSA]

Determination of Fluorescence Quantum Yield

Objective: To determine the fluorescence quantum yield of BSA-Cy5.5 relative to a standard dye.

Procedure:

-

Prepare a series of dilutions of both the BSA-Cy5.5 conjugate and a reference standard with a known quantum yield (e.g., free Cy5.5 or another stable dye with similar excitation and emission wavelengths) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure the absorbance of each solution at the excitation wavelength.

-

Record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for the sample and the standard.

-

Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus absorbance for both the BSA-Cy5.5 conjugate and the reference standard.

-

The quantum yield of the BSA-Cy5.5 conjugate (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (Gradient_sample / Gradient_std) * (η_sample² / η_std²) where Φ_std is the quantum yield of the standard, Gradient is the slope from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent. If the same solvent is used for both, the refractive index term cancels out.[7][8]

Visualizations

Experimental Workflow: Spectral Characterization of BSA-Cy5.5

Caption: Workflow for the synthesis and spectral characterization of BSA-Cy5.5.

Experimental Workflow: Cellular Uptake and Imaging

Caption: Workflow for a typical cellular uptake study using BSA-Cy5.5.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BSA, Cy5.5 labeled [nanocs.net]

- 4. Cy5 Dye | Thermo Fisher Scientific - ID [thermofisher.com]

- 5. idtdna.com [idtdna.com]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Bovine Serum Albumin-Cy5.5: Properties, Preparation, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bovine Serum Albumin (BSA) conjugated to the cyanine (B1664457) dye Cy5.5. It details the spectral properties of the conjugate, provides in-depth experimental protocols for its preparation and characterization, and explores its application in studying cellular processes, particularly receptor-mediated endocytosis.

Core Properties of BSA-Cy5.5

Bovine Serum Albumin (BSA) is a widely utilized protein in biomedical research due to its stability, biocompatibility, and abundance of reactive sites for conjugation. When conjugated with Cy5.5, a near-infrared (NIR) fluorescent dye, it becomes a powerful tool for in vitro and in vivo imaging and tracking studies. The NIR properties of Cy5.5 are particularly advantageous as they minimize background autofluorescence from biological tissues, allowing for deeper tissue penetration and higher signal-to-noise ratios.

Spectral Characteristics

The key quantitative spectral data for BSA-Cy5.5 are summarized in the table below. These values are critical for designing experiments, selecting appropriate filter sets for fluorescence microscopy, and interpreting results.

| Parameter | Value | Reference |

| Excitation Maximum (λex) | ~675 - 678 nm | [1] |

| Emission Maximum (λem) | ~694 - 695 nm | [1] |

| Molar Extinction Coefficient of Cy5.5 at ~675 nm | ~250,000 M⁻¹cm⁻¹ | [2][3] |

| Molecular Weight of BSA | ~66,500 Da | N/A |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of BSA-Cy5.5 conjugates.

Protocol 1: Conjugation of Cy5.5 NHS Ester to Bovine Serum Albumin

This protocol outlines the covalent attachment of Cy5.5 N-hydroxysuccinimide (NHS) ester to the primary amines (e.g., lysine (B10760008) residues) of BSA.

Materials:

-

Bovine Serum Albumin (BSA)

-

Cy5.5 NHS ester

-

Amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-9.0)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

BSA Solution Preparation: Dissolve BSA in the 0.1 M sodium bicarbonate buffer to a final concentration of 5-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the conjugation reaction.[2][3]

-

Cy5.5 NHS Ester Solution Preparation: Immediately before use, dissolve the Cy5.5 NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

-

Conjugation Reaction: While gently vortexing the BSA solution, add a calculated amount of the Cy5.5 NHS ester stock solution. The molar ratio of dye to protein can be varied to achieve the desired degree of labeling, with a common starting point being a 5- to 10-fold molar excess of the dye.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with continuous gentle stirring or rotation, protected from light.

-

Purification: Separate the BSA-Cy5.5 conjugate from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS. The first colored fraction to elute will be the labeled protein.

-

Storage: Store the purified BSA-Cy5.5 conjugate at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C.

Protocol 2: Determination of Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the average number of dye molecules per protein molecule, is a critical parameter for ensuring experimental reproducibility.

Procedure:

-

Spectrophotometric Measurement: Measure the absorbance of the purified BSA-Cy5.5 conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5.5 (~675 nm, A_max). Dilute the conjugate solution in PBS if the absorbance values are too high to be accurately measured.

-

Calculation: Use the following equations to calculate the DOL:

-

Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

-

Dye Concentration (M) = A_max / ε_dye

-

DOL = Dye Concentration (M) / Protein Concentration (M)

-

Protocol 3: Measurement of Excitation and Emission Spectra

This protocol describes how to experimentally determine the fluorescence spectra of the synthesized BSA-Cy5.5 conjugate.

Materials:

-

Purified BSA-Cy5.5 conjugate

-

Fluorometer

-

Quartz cuvette

-

PBS, pH 7.4

Procedure:

-

Sample Preparation: Dilute the purified BSA-Cy5.5 conjugate in PBS to a concentration that gives a maximum absorbance of 0.05-0.1 at the excitation wavelength to avoid inner filter effects.

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the expected maximum (~695 nm).

-

Scan a range of excitation wavelengths (e.g., 550 nm to 690 nm).

-

The wavelength at which the fluorescence intensity is highest is the excitation maximum (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the determined excitation maximum (λex).

-

Scan a range of emission wavelengths (e.g., 680 nm to 800 nm).

-

The wavelength at which the fluorescence intensity is highest is the emission maximum (λem).

-

Visualizations

The following diagrams illustrate the experimental workflow and a key biological application of BSA-Cy5.5.

Application in Studying Receptor-Mediated Endocytosis

BSA-Cy5.5 is a valuable tool for investigating the cellular uptake of albumin and molecules that bind to it, a process often mediated by cell surface receptors. This is particularly relevant in drug delivery research, where albumin's natural transport properties are harnessed to target therapeutics to specific cells or tissues.

The following diagram illustrates the general pathway of receptor-mediated endocytosis of BSA-Cy5.5.

In this pathway, extracellular BSA-Cy5.5 binds to specific receptors on the cell surface. This binding event triggers the formation of clathrin-coated pits, which invaginate and pinch off to form endocytic vesicles containing the BSA-Cy5.5-receptor complex. These vesicles then traffic to early endosomes, where the acidic environment can cause the dissociation of the ligand from the receptor. The receptor may be recycled back to the plasma membrane, while the BSA-Cy5.5 is transported to late endosomes and eventually to lysosomes for degradation. By tracking the fluorescence of Cy5.5, researchers can visualize and quantify this entire process, providing insights into cellular uptake mechanisms and the fate of albumin-based drug delivery systems.[4][5]

References

- 1. BSA, Cy5.5 labeled [nanocs.net]

- 2. assaygenie.com [assaygenie.com]

- 3. abcam.com [abcam.com]

- 4. Monitoring the endocytosis of bovine serum albumin based on the fluorescence lifetime of small squaraine dye in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Probes for Following Receptor Binding and Phagocytosis—Section 16.1 | Thermo Fisher Scientific - HK [thermofisher.com]

The Core Principles of BSA-Cy5.5 in Fluorescence Microscopy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of Bovine Serum Albumin (BSA) conjugated to the cyanine (B1664457) dye Cy5.5 (BSA-Cy5.5) in fluorescence microscopy. It details the synthesis, spectral characteristics, and utility of this fluorescent probe in various research and drug development contexts, including detailed experimental protocols and visual workflows.

Introduction to BSA-Cy5.5

Bovine Serum Albumin (BSA) is a widely utilized protein in biomedical research due to its stability, biocompatibility, and abundance of functional groups for conjugation. When conjugated with Cy5.5, a near-infrared (NIR) fluorescent dye, it becomes a powerful tool for fluorescence imaging.[1] The NIR properties of Cy5.5 are particularly advantageous for biological imaging because they allow for deeper tissue penetration and reduced background autofluorescence compared to fluorophores in the visible spectrum.[1][2] This makes BSA-Cy5.5 an ideal probe for both in vitro and in vivo applications, including cell imaging, biodistribution studies, and targeted drug delivery.[1][2]

Core Principles and Properties

The utility of BSA-Cy5.5 stems from the combined properties of both the protein and the fluorescent dye. BSA serves as a stable and biocompatible carrier, while Cy5.5 provides the bright, near-infrared fluorescence necessary for sensitive detection.

Synthesis and Conjugation

BSA is typically labeled with Cy5.5 through the reaction of an amine-reactive derivative of the dye, such as Cy5.5 NHS ester, with the primary amines on the lysine (B10760008) residues of the BSA molecule.[3] The labeling ratio, which is the number of dye molecules per BSA molecule, can be controlled and typically ranges from 2 to 7.[4] This covalent conjugation results in a stable fluorescent probe.[5]

Spectral Properties

BSA-Cy5.5 exhibits strong fluorescence in the near-infrared spectrum. The spectral properties can be influenced by the conjugation ratio and the local microenvironment. In a phosphate-buffered saline (PBS) solution, the presence of BSA can lead to a slight red shift in the absorption and emission spectra of Cy5.5 and an increase in its fluorescence quantum yield.[6]

Quantitative Data Summary

The following table summarizes the key quantitative properties of BSA-Cy5.5, providing a quick reference for experimental planning.

| Property | Value | References |

| Excitation Maximum (λex) | ~675 - 678 nm | [4][7] |

| Emission Maximum (λem) | ~694 - 695 nm | [4][7] |

| Molar Extinction Coefficient (ε) of Cy5.5 | ~250,000 cm⁻¹M⁻¹ | [8] |

| Quantum Yield (Φ) of Cy5.5 | ~0.2 - 0.28 | [8] |

| Labeling Ratio (Dye:Protein) | 2-7 Cy5.5 dyes per BSA molecule | [4] |

| Molecular Weight of BSA | ~66.8 kDa | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing BSA-Cy5.5.

General BSA-Cy5.5 Conjugation Protocol

This protocol describes a typical method for labeling BSA with a Cy5.5 NHS ester.

Materials:

-

Bovine Serum Albumin (BSA)

-

Cy5.5 NHS ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 8.0-8.5

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Stirring plate and stir bar

Procedure:

-

Prepare BSA Solution: Dissolve BSA in PBS (pH 8.0-8.5) to a final concentration of 5-10 mg/mL.

-

Prepare Dye Solution: Immediately before use, dissolve the Cy5.5 NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.[10]

-

Labeling Reaction: While gently stirring the BSA solution, slowly add the dissolved Cy5.5 NHS ester. The molar ratio of dye to protein should be optimized but typically ranges from 5:1 to 20:1.[10]

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Purification: Separate the BSA-Cy5.5 conjugate from unconjugated dye using a size-exclusion chromatography column equilibrated with PBS. The first colored band to elute will be the labeled protein.[10]

-

Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for BSA) and the excitation maximum of Cy5.5 (~675 nm).

-

Storage: Store the purified BSA-Cy5.5 conjugate at 4°C, protected from light.[4] For long-term storage, aliquots can be stored at -20°C.[11]

In Vitro Cell Imaging Protocol (Endocytosis Study)

This protocol outlines the use of BSA-Cy5.5 to visualize cellular uptake via endocytosis.

Materials:

-

Cells cultured on glass-bottom dishes or chamber slides

-

BSA-Cy5.5 conjugate

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Paraformaldehyde (PFA) for fixation (optional)

-

DAPI or Hoechst for nuclear counterstaining (optional)

-

Fluorescence microscope with appropriate filter sets for Cy5.5 (Excitation: ~640-660 nm, Emission: ~680-710 nm)

Procedure:

-

Cell Seeding: Seed cells on a suitable imaging vessel and allow them to adhere and grow to the desired confluency.

-

Probe Incubation: Prepare a working solution of BSA-Cy5.5 in complete cell culture medium (e.g., 10-50 µg/mL, concentration should be optimized). Remove the old medium from the cells and add the BSA-Cy5.5 containing medium.

-

Incubation: Incubate the cells for a specific time course (e.g., 15 min, 30 min, 1h, 4h) at 37°C in a CO2 incubator to allow for endocytosis.

-

Washing: After incubation, wash the cells three times with ice-cold PBS to remove unbound BSA-Cy5.5.

-

Fixation (Optional): If desired, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Counterstaining (Optional): If fixing, you can permeabilize the cells and stain the nuclei with DAPI or Hoechst.

-

Imaging: Image the cells using a fluorescence microscope with the appropriate filter set for Cy5.5. Acquire images to observe the intracellular localization of the BSA-Cy5.5 probe.

In Vivo Imaging and Biodistribution Protocol

This protocol describes a typical workflow for an in vivo imaging and biodistribution study in a mouse model.

Materials:

-

Healthy or tumor-bearing mice

-

Sterile BSA-Cy5.5 conjugate solution in PBS

-

Anesthesia (e.g., isoflurane)

-

In vivo imaging system (e.g., IVIS) with appropriate filters for Cy5.5

-

Surgical tools for dissection

Procedure:

-

Animal Preparation: Anesthetize the mouse using isoflurane.

-

Probe Administration: Inject a sterile solution of BSA-Cy5.5 intravenously via the tail vein. The dose will depend on the specific study but can range from 10-100 nmol/kg.

-

In Vivo Imaging: Perform whole-body fluorescence imaging at various time points post-injection (e.g., 15 min, 1h, 4h, 24h, 48h).[10] Use an appropriate filter set for Cy5.5 (e.g., Excitation: 640 nm, Emission: 680 nm).[10]

-

Euthanasia and Organ Harvest: At the final time point, euthanize the mouse according to approved protocols. Perfuse the animal with saline to clear blood from the organs.[10]

-

Ex Vivo Organ Imaging: Carefully dissect the major organs (liver, spleen, kidneys, lungs, heart, etc.) and any tumor tissue. Arrange the organs in the imaging system and acquire a fluorescence image.[10]

-

Data Quantification: Draw regions of interest (ROIs) around each organ in the ex vivo image and measure the average fluorescence intensity. This can be used to determine the percentage of the injected dose per gram of tissue (%ID/g).[10]

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows.

Caption: Workflow for the conjugation of BSA with Cy5.5 NHS ester.

Caption: General workflow for in vivo imaging and biodistribution studies.

Applications in Research and Drug Development

BSA-Cy5.5 is a versatile tool with numerous applications in biomedical research and pharmaceutical development.

-

Cellular Trafficking: As a fluid-phase tracer, BSA-Cy5.5 is used to study endocytosis, exocytosis, and vesicle trafficking.[12]

-

In Vivo Imaging: Its NIR fluorescence enables deep-tissue imaging to study disease progression, monitor therapeutic responses, and assess the biodistribution of drug carriers.[1]

-

Drug Delivery Vehicle: BSA nanoparticles can be loaded with therapeutic agents, and the conjugation of Cy5.5 allows for the visualization and tracking of these drug delivery systems in vivo.[13][14] The surface of BSA can also be functionalized with targeting ligands, such as antibodies, to achieve active targeting to specific tissues or cells.[13]

-

Vascular Imaging: Due to its size, BSA-Cy5.5 can be used to visualize and assess vascular permeability and leakage in various pathological conditions, such as tumors.

Conclusion

BSA-Cy5.5 is a robust and versatile fluorescent probe with significant advantages for both in vitro and in vivo imaging. Its bright, near-infrared fluorescence, combined with the biocompatibility and stability of BSA, makes it an invaluable tool for researchers and scientists in various fields, including cell biology, oncology, and drug development. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful implementation of BSA-Cy5.5 in a wide range of fluorescence microscopy applications.

References

- 1. lifetein.com [lifetein.com]

- 2. BSA, Cy5.5 Labeled - Taskcm [taskcm.com]

- 3. researchgate.net [researchgate.net]

- 4. BSA, Cy5.5 labeled [nanocs.net]

- 5. BSA, Cy5 labeled [nanocs.net]

- 6. researchgate.net [researchgate.net]

- 7. FluoroFinder [app.fluorofinder.com]

- 8. benchchem.com [benchchem.com]

- 9. Nanomaterials and Fluorescent Probes: Innovations in Bovine Albumin Detection - Amerigo Scientific [amerigoscientific.com]

- 10. benchchem.com [benchchem.com]

- 11. moleculardepot.com [moleculardepot.com]

- 12. biotium.com [biotium.com]

- 13. Targeted Delivery of 5-fluorouracil with Monoclonal Antibody Modified Bovine Serum Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Engineered bovine serum albumin-based nanoparticles with pH-sensitivity for doxorubicin delivery and controlled release - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to BSA-Cy5.5: Structure, Molecular Weight, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescently labeled protein, Bovine Serum Albumin-Cyanine 5.5 (BSA-Cy5.5). It details the structure and molecular weight of its constituent components, outlines a typical conjugation protocol, and presents key quantitative data in a structured format for easy reference. This document is intended to serve as a valuable resource for researchers and professionals in the fields of life sciences and drug development who utilize fluorescently labeled proteins for applications such as in vivo imaging, immunoassays, and tracking of biological molecules.

Core Components: Structure and Properties

The BSA-Cy5.5 conjugate is comprised of two key molecules: Bovine Serum Albumin (BSA), a well-characterized carrier protein, and Cyanine (B1664457) 5.5 (Cy5.5), a near-infrared fluorescent dye. The stable linkage of these two components results in a versatile tool for a wide range of biological applications.

Bovine Serum Albumin (BSA)

Bovine Serum Albumin is a globular protein isolated from cows and is a major constituent of bovine blood plasma.[1] It consists of a single polypeptide chain of 583 amino acids and has a molecular weight of approximately 66.5 kDa.[1][2] The protein is organized into three homologous domains (I, II, and III), each of which is further divided into two sub-domains (A and B).[2] BSA is widely used in research and diagnostics due to its stability, lack of enzymatic activity, and its ability to act as a carrier for various small molecules, including hormones and fatty acids.[1][3]

Cyanine 5.5 (Cy5.5) NHS Ester

Cy5.5 is a fluorescent dye that belongs to the cyanine family. It is particularly useful for in vivo imaging due to its emission in the near-infrared (NIR) spectrum, which allows for deeper tissue penetration and reduced background autofluorescence.[4][5] For conjugation to proteins like BSA, Cy5.5 is typically used in a chemically reactive form, most commonly as an N-hydroxysuccinimide (NHS) ester. This form readily reacts with primary amine groups (-NH2) present on the side chains of lysine (B10760008) residues and the N-terminus of the protein, forming a stable covalent amide bond.[6][7]

The BSA-Cy5.5 Conjugate: Structure and Molecular Weight

The structure of BSA-Cy5.5 consists of one or more Cy5.5 molecules covalently attached to a single BSA molecule. The total molecular weight of the conjugate is therefore the sum of the molecular weight of BSA and the combined molecular weight of the attached Cy5.5 molecules. The number of dye molecules per protein molecule, known as the degree of labeling (DOL) or labeling ratio, can be controlled during the conjugation process and typically ranges from 2 to 7.[8][9]

The final molecular weight of a BSA-Cy5.5 conjugate can be estimated using the following formula:

Molecular Weight (BSA-Cy5.5) = Molecular Weight (BSA) + (Number of Cy5.5 molecules × Molecular Weight (Cy5.5))

Quantitative Data Summary

The following tables provide a summary of the key quantitative data for BSA, Cy5.5 NHS Ester, and the resulting BSA-Cy5.5 conjugate.

| Bovine Serum Albumin (BSA) Properties | |

| Molecular Weight | ~66.5 kDa (66,430 - 66,463 Da)[1][2][10] |

| Number of Amino Acids | 583[2] |

| Isoelectric Point (pI) | 4.7 (in water at 25°C)[2] |

| Extinction Coefficient | 43,824 M⁻¹cm⁻¹ (at 279 nm)[2] |

| Cy5.5 NHS Ester Properties | |

| Molecular Weight | ~767.67 g/mol [7][11] |

| Chemical Formula | C₄₄H₄₆BF₄N₃O₄[7][12][13] |

| Excitation Maximum (λex) | ~673-684 nm[8][12][13] |

| Emission Maximum (λem) | ~694-710 nm[8][12][13] |

| Reactive Group | N-hydroxysuccinimide (NHS) ester[6] |

| Target Functional Group | Primary amines (-NH₂)[6][7] |

| BSA-Cy5.5 Conjugate Properties | |

| Typical Degree of Labeling (DOL) | 2 - 7 Cy5.5 molecules per BSA molecule[8][9] |

| Appearance | Blue to dark blue solution or lyophilized powder[8][9] |

| Storage Conditions | Store at 4°C, protected from light[8] |

Experimental Protocols

The following is a generalized protocol for the conjugation of Cy5.5 NHS ester to BSA. The specific amounts and concentrations may need to be optimized depending on the desired degree of labeling and the specific reagents used.

Materials

-

Bovine Serum Albumin (BSA)

-

Cy5.5 NHS ester

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

1 M Sodium Bicarbonate

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Size-Exclusion Chromatography column (e.g., Sephadex G-25)

-

Quenching reagent (e.g., Tris or glycine (B1666218) solution)

Conjugation Procedure

-

BSA Preparation : Dissolve BSA in PBS to a final concentration of 1-10 mg/mL.[14] If the BSA solution contains any amine-containing buffers (like Tris) or stabilizers (like glycine), it must be dialyzed against PBS to remove these interfering substances.[14]

-

Dye Preparation : Immediately before use, dissolve the Cy5.5 NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution.

-

pH Adjustment : Adjust the pH of the BSA solution to 8.5-9.5 by adding a calculated volume of 1 M sodium bicarbonate. This alkaline pH is optimal for the reaction between the NHS ester and the primary amines on the BSA.[15]

-

Conjugation Reaction : While gently stirring, add the desired molar excess of the dissolved Cy5.5 NHS ester to the BSA solution. The reaction mixture should be incubated at room temperature for 1-2 hours, protected from light.[15][16]

-

Quenching the Reaction : To stop the reaction, add a quenching reagent such as Tris or glycine. This will react with any remaining unreacted Cy5.5 NHS ester.

-

Purification : The BSA-Cy5.5 conjugate is separated from the unreacted dye and other small molecules using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.[8][9] The first colored fraction to elute will be the BSA-Cy5.5 conjugate.

-

Characterization : The concentration of the purified conjugate and the degree of labeling can be determined spectrophotometrically.

Visualized Workflows and Relationships

The following diagrams illustrate the key processes and relationships described in this guide.

Caption: Workflow for the synthesis and purification of BSA-Cy5.5.

Caption: Structural relationship of BSA, Cy5.5, and the final conjugate.

References

- 1. Bovine Serum Albumin [sigmaaldrich.com]

- 2. Bovine serum albumin - Wikipedia [en.wikipedia.org]

- 3. Bovine Serum Albumin | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. BSA, Cy5.5 Labeled - Taskcm [taskcm.com]

- 5. BSA-Cy5.5,BSA-Cyanine 5.5 Conjugate,牛血清蛋白Cy5.5荧光标记物_cy5.5 biotin conjugate-CSDN博客 [blog.csdn.net]

- 6. vectorlabs.com [vectorlabs.com]

- 7. medkoo.com [medkoo.com]

- 8. BSA, Cy5.5 labeled [nanocs.net]

- 9. BSA, Cy5 labeled [nanocs.net]

- 10. Bovine albumin | 9048-46-8 [chemicalbook.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. Cy5.5 NHS ester, 2761723-61-7 | BroadPharm [broadpharm.com]

- 13. Cyanine 5.5 NHS ester (A270157) | Antibodies.com [antibodies.com]

- 14. bosterbio.com [bosterbio.com]

- 15. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. docs.aatbio.com [docs.aatbio.com]

BSA-Cy5.5 for In Vivo Imaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Bovine Serum Albumin (BSA) conjugated with the near-infrared (NIR) cyanine (B1664457) dye Cy5.5, a powerful tool for in vivo imaging. This guide details the core properties of BSA-Cy5.5, experimental protocols for its application, and quantitative data to inform experimental design and data interpretation in preclinical research and drug development.

Introduction to BSA-Cy5.5

Bovine Serum Albumin (BSA) is a well-characterized, biocompatible, and non-immunogenic protein that serves as a versatile carrier for imaging agents. When conjugated with Cy5.5, a near-infrared fluorescent dye, it becomes a highly effective probe for in vivo optical imaging. The NIR window (700-900 nm) is advantageous for deep tissue imaging due to reduced light absorption and scattering by biological tissues, leading to higher signal-to-background ratios.[1] BSA-Cy5.5 conjugates are particularly useful for vascular imaging, tumor imaging through the enhanced permeability and retention (EPR) effect, and tracking the biodistribution of therapeutic agents.[1][2]

Core Properties and Quantitative Data

The utility of BSA-Cy5.5 in in vivo imaging is underpinned by its specific physicochemical and spectral properties. A summary of these key quantitative parameters is presented in the tables below for easy reference and comparison.

Table 1: Spectral and Physicochemical Properties of BSA-Cy5.5

| Property | Value | Source |

| Excitation Wavelength (λex) | 675 nm | [3][4] |

| Emission Wavelength (λem) | 694 nm | [3][4] |

| Quantum Yield | High (specific value not consistently reported) | [3][4] |

| Molecular Weight | ~66.5 kDa (BSA) + Cy5.5 dye | |

| Labeling Ratio (Dye:Protein) | 2-7 Cy5.5 dyes per BSA molecule | [4] |

| Form | Lyophilized powder or in PBS buffer | [4] |

| Color | Blue or dark blue | [4] |

| Storage Conditions | 4°C, protect from light | [4] |

Table 2: Illustrative In Vivo Biodistribution of a Cy5.5-Labeled Nanoparticle (24 hours post-injection)

This table presents fictional but representative data to illustrate a typical biodistribution profile. Actual biodistribution is highly dependent on the specific formulation and animal model.

| Organ | % Injected Dose per Gram (%ID/g) | Source |

| Liver | 25.3 ± 4.1 | [1] |

| Spleen | 18.7 ± 3.5 | [1] |

| Kidneys | 5.2 ± 1.2 | [1] |

| Lungs | 3.1 ± 0.8 | [1] |

| Tumor | 8.5 ± 2.3 | [1] |

| Blood | 1.9 ± 0.5 | [1] |

Experimental Protocols

Detailed methodologies are crucial for reproducible in vivo imaging experiments. The following sections provide step-by-step protocols for key procedures involving BSA-Cy5.5.

Preparation of BSA-Cy5.5 Conjugate

This protocol describes the labeling of BSA with an amine-reactive Cy5.5 NHS ester.

Materials:

-

Bovine Serum Albumin (BSA)

-

Cy5.5 N-hydroxysuccinimide (NHS) ester

-

Amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-8.5)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Prepare Protein Solution: Dissolve BSA in the reaction buffer at a concentration of 2-10 mg/mL.[1]

-

Prepare Dye Solution: Allow the vial of Cy5.5 NHS ester to warm to room temperature before opening. Dissolve the dye in DMSO to create a stock solution.[1]

-

Conjugation Reaction: Add the dye solution to the protein solution while gently stirring. The molar ratio of dye to protein will influence the final labeling ratio and should be optimized.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Purification: Separate the BSA-Cy5.5 conjugate from unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[4]

-

Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and 675 nm (for Cy5.5).

In Vivo Imaging Protocol

This protocol outlines a typical workflow for in vivo imaging of tumor-bearing mice using BSA-Cy5.5.

Materials:

-

Tumor-bearing mice

-

BSA-Cy5.5 conjugate

-

Sterile PBS or other appropriate vehicle

-

Anesthesia (e.g., isoflurane)

-

In vivo imaging system with appropriate NIR filters

Procedure:

-

Animal Preparation: Anesthetize the mouse using a calibrated vaporizer system.

-

Probe Administration: Inject the BSA-Cy5.5 solution (typically 100-200 µL) intravenously via the tail vein. The dose will depend on the brightness of the conjugate and the sensitivity of the imaging system.

-

Image Acquisition:

-

Acquire a baseline image before injection to assess autofluorescence.

-

Perform whole-body imaging at predetermined time points (e.g., 15 min, 1h, 4h, 24h, 48h) to monitor the biodistribution and tumor accumulation.[1]

-

Use appropriate filter sets for Cy5.5 (e.g., Excitation: 615-655 nm, Emission: 695-770 nm).[5]

-

Ex Vivo Organ Analysis

Ex vivo imaging of dissected organs provides a more sensitive and quantitative assessment of probe distribution.

Procedure:

-

Euthanasia and Perfusion: At the final imaging time point, euthanize the mouse. Perfuse the circulatory system with saline to remove blood from the organs.[1]

-

Organ Dissection: Carefully dissect the major organs (e.g., liver, spleen, kidneys, lungs, heart, brain) and the tumor.[1]

-

Ex Vivo Imaging: Arrange the organs in the imaging chamber and acquire a fluorescence image using the same settings as the in vivo imaging.[1]

-

Data Quantification:

Visualizations: Workflows and Pathways

Visual diagrams are essential for understanding complex experimental processes and biological relationships. The following diagrams were created using the Graphviz DOT language to illustrate key aspects of BSA-Cy5.5-based in vivo imaging.

Experimental Workflow for In Vivo Imaging

Caption: A flowchart illustrating the key steps in a typical in vivo imaging experiment using BSA-Cy5.5.

Principle of Enhanced Permeability and Retention (EPR) Effect

Caption: Diagram illustrating the EPR effect, a key mechanism for passive tumor targeting of BSA-Cy5.5.

Data Analysis and Quantification Logic

Caption: A logical flow diagram outlining the steps for quantitative analysis of in vivo and ex vivo imaging data.

Conclusion

BSA-Cy5.5 is a robust and versatile near-infrared fluorescent probe for a wide range of in vivo imaging applications in preclinical research. Its favorable properties, including biocompatibility, bright NIR fluorescence, and the ability to leverage the EPR effect, make it an invaluable tool for vascular imaging, cancer research, and the evaluation of drug delivery systems. By following standardized and detailed experimental protocols, researchers can generate high-quality, quantitative data to advance our understanding of biological processes and accelerate the development of new therapeutics.

References

An In-depth Technical Guide to the Cellular Uptake Mechanism of BSA-Cy5.5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanisms governing the cellular internalization of Bovine Serum Albumin (BSA) conjugated to the cyanine (B1664457) dye Cy5.5 (BSA-Cy5.5). Understanding these pathways is critical for applications ranging from cellular imaging to targeted drug delivery.

Core Concepts: Mechanisms of BSA-Cy5.5 Cellular Uptake

The cellular uptake of BSA-Cy5.5 is a complex process primarily mediated by endocytosis, a cellular mechanism for internalizing substances by engulfing them. Several distinct endocytic pathways are implicated in the uptake of albumin and its conjugates. The predominant pathways include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. The contribution of each pathway can vary depending on the cell type and experimental conditions.

Receptor-Mediated Uptake: The internalization of BSA is often initiated by its binding to specific cell surface receptors. Key receptors involved in albumin uptake include:

-

gp60 (Albondin): This 60 kDa glycoprotein, localized in caveolae on the surface of endothelial cells, is a primary receptor for albumin. Binding of albumin to gp60 can trigger the activation of signaling pathways that lead to endocytosis.

-

Neonatal Fc Receptor (FcRn): This receptor plays a crucial role in regulating albumin and IgG homeostasis by protecting them from catabolism. FcRn binds albumin in a pH-dependent manner within endosomes, recycling it back to the cell surface.

Quantitative Analysis of Uptake Pathways

The relative contribution of different endocytic pathways to BSA uptake can be quantified by treating cells with specific pharmacological inhibitors. While specific quantitative data for BSA-Cy5.5 across all pathways is not available in a single comprehensive study, the following table summarizes findings from studies on BSA uptake using various labels and analytical methods.

| Endocytic Pathway | Inhibitor | Typical Concentration | Cell Type | Reported Inhibition of BSA Uptake (%) | Reference |

| Clathrin-Mediated | Chlorpromazine (B137089) | 10 µg/mL | MDCK Cells | Significant inhibition of transferrin uptake (a marker for this pathway) | [1] |

| Dynasore | 100 nM | Peritoneal Macrophages | 80% inhibition of gold-labeled albumin uptake | [2] | |

| Dynasore | 100 nM | LLC-MK2 Cells | 100% inhibition of gold-labeled albumin uptake | [2] | |

| Caveolae-Mediated | Filipin | 1 µg/mL | CaCo-2 Cells | Inhibition of cholera toxin B uptake (a marker for this pathway) | [3] |

| Genistein | 200 µM | Endothelial Cells | Prevention of gp60-activated macromolecule uptake | [4] | |

| Nystatin | 25 µg/mL | Endothelial Cells | Alters endostatin (B67465) (an albumin-binding protein) internalization pathway | [5] | |

| Macropinocytosis | Amiloride | 1 mM | Rat Proximal Tubules | Reduced bicarbonate absorption, indicative of Na+/H+ exchange inhibition linked to macropinocytosis | [6] |

| 5-(N-ethyl-N-isopropyl)-amiloride (EIPA) | 10 µg/mL | C6 Cells | Used to inhibit macropinocytosis for nanoparticle uptake studies | [7] |

Note: The precise percentage of inhibition can vary significantly between cell types, experimental conditions, and the specific albumin conjugate used. A study on mouse lung endothelial cells lacking caveolin-1 (B1176169) (a key protein for caveolae) showed that approximately 65% of albumin uptake persists, suggesting a major role for clathrin-mediated and other caveolae-independent pathways in these cells[8].

Signaling Pathways in BSA-Cy5.5 Uptake

The binding of BSA to its receptors initiates intracellular signaling cascades that orchestrate the endocytic process.

gp60-Mediated Endocytosis Signaling Pathway

Binding of albumin to the gp60 receptor, particularly in endothelial cells, triggers a signaling cascade that facilitates caveolae-mediated endocytosis. This process involves the activation of Src family tyrosine kinases.

FcRn-Mediated Albumin Recycling Pathway

Following internalization into endosomes, BSA can bind to the Neonatal Fc Receptor (FcRn) in the acidic environment of the endosome. This interaction salvages albumin from lysosomal degradation and recycles it back to the cell surface.

References

- 1. Chlorpromazine Induces Basolateral Aquaporin-2 Accumulation via F-Actin Depolymerization and Blockade of Endocytosis in Renal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quenching of the intrinsic fluorescence of bovine serum albumin by chlorpromazine and hemin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Real-time visualization of exo- and endocytosis membrane dynamics with confocal and super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Amiloride inhibition of proximal tubular acidification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Near-Infrared Fluorescent Protein Conjugates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of near-infrared (NIR) fluorescent protein conjugates, from their fundamental properties to their application in advanced biological research. It is designed to be a practical resource for scientists and researchers in drug development, offering detailed data, experimental protocols, and visual workflows to facilitate the integration of this powerful technology into their studies.

Introduction to Near-Infrared Fluorescent Proteins

Near-infrared fluorescent proteins (NIR FPs) are a class of genetically encoded reporters that absorb and emit light in the near-infrared spectrum (typically 650-900 nm). This spectral window is highly advantageous for in vivo imaging because it minimizes interference from tissue autofluorescence, light scattering, and absorption by endogenous molecules like hemoglobin and melanin.[1][2] These properties allow for deeper tissue penetration and a higher signal-to-background ratio compared to fluorescent proteins that operate in the visible spectrum.[1][3]

Most NIR FPs are engineered from bacterial phytochromes and utilize the endogenous chromophore biliverdin, a natural product of heme catabolism in mammalian cells.[2][4] This eliminates the need for external co-factors in most applications, making them as straightforward to use as conventional Green Fluorescent Protein (GFP).[5] Recent advancements have led to the development of monomeric NIR FPs (such as the miRFP series), which are ideal for creating fusion proteins without causing aggregation or interfering with the function of the protein of interest.[6]

Quantitative Properties of Near-Infrared Fluorescent Proteins

The selection of an appropriate NIR FP for a specific application depends on its photophysical properties. The following table summarizes the key quantitative data for a selection of commonly used NIR FPs.

| Protein | Excitation (nm) | Emission (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (QY) | Molecular Brightness¹ | Oligomeric State | Reference(s) |

| iRFP670 | 643 | 670 | 114,000 | 0.11 | 12.54 | Dimer | [7] |

| miRFP670 | 642 | 670 | 87,400 | 0.14 | 12.24 | Monomer | [7] |

| iRFP682 | 663 | 682 | 90,000 | 0.11 | 9.9 | Dimer | [7] |

| miRFP682 | 663 | 682 | 90,000 | 0.11 | 9.9 | Monomer | [8] |

| iRFP702 | 670 | 702 | 118,000 | 0.05 | 5.9 | Dimer | [8] |

| miRFP703 | 674 | 703 | 90,900 | 0.086 | 7.82 | Monomer | [7] |

| iRFP713 | 690 | 713 | 105,000 | 0.06 | 6.3 | Dimer | [5][7] |

| miRFP713 | 690 | 713 | 99,000 | 0.07 | 6.93 | Monomer | [7] |

| iRFP720 | 690 | 720 | 110,000 | 0.05 | 5.5 | Dimer | [8] |

| miRFP720 | 700 | 720 | 100,000 | 0.06 | 6.0 | Monomer | [8] |

| NirFP | 605 | 670 | 70,000 | 0.06 | 4.2 | Dimer | |

| IRFP1032 | 1008 | 1032 | 4,100,000 | 0.0084 | 34,440 | Complex | [9] |

¹Molecular Brightness is calculated as (Extinction Coefficient * Quantum Yield) / 1000.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the production and use of NIR fluorescent protein conjugates.

Expression and Purification of His-tagged NIR Fluorescent Proteins in E. coli

This protocol describes the expression and subsequent purification of a His-tagged NIR FP using immobilized metal affinity chromatography (IMAC).

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the His-tagged NIR FP gene

-

Luria-Bertani (LB) broth and agar (B569324) plates with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0

-

Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0

-

Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0

-

Ni-NTA agarose (B213101) resin

-

Chromatography column

Procedure:

-

Transformation: Transform the expression plasmid into a competent E. coli expression strain. Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.[10]

-

Expression Culture: Inoculate a single colony into a starter culture of LB broth with the selective antibiotic and grow overnight at 37°C with shaking. The next day, inoculate a larger volume of LB broth with the starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 16-24 hours to improve protein solubility.[11]

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice. Centrifuge the lysate at high speed to pellet the cell debris.

-

Affinity Chromatography:

-

Equilibrate the Ni-NTA agarose resin in a chromatography column with Lysis Buffer.[12]

-

Load the clarified cell lysate onto the column.[13]

-

Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.[14]

-

Elute the His-tagged NIR FP from the column using Elution Buffer.[12]

-

-

Analysis: Analyze the purified protein fractions by SDS-PAGE to assess purity and by measuring absorbance at 280 nm and the excitation maximum of the NIR FP to determine concentration.

Conjugation of NIR Dyes to Proteins and Antibodies via NHS Ester Chemistry

This protocol details the labeling of a protein or antibody with an amine-reactive NIR fluorescent dye.

Materials:

-

Purified protein or antibody in an amine-free buffer (e.g., PBS)

-

Amine-reactive NIR dye with an N-hydroxysuccinimide (NHS) ester

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer: 100 mM sodium bicarbonate or 50 mM sodium borate, pH 8.3-8.5

-

Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) for purification

Procedure:

-

Protein Preparation: Prepare the protein/antibody solution at a concentration of 2-5 mg/mL in the Reaction Buffer.

-

Dye Preparation: Dissolve the NHS-ester functionalized NIR dye in DMSO or DMF to a concentration of 10 mg/mL.

-

Conjugation Reaction:

-

Slowly add the dissolved dye to the protein solution while gently stirring. The molar ratio of dye to protein typically ranges from 5:1 to 20:1 and should be optimized for the specific protein.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Purification of the Conjugate:

-

Separate the labeled protein from the unreacted free dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).[15]

-

Collect the fractions containing the fluorescently labeled protein.

-

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein concentration) and at the absorbance maximum of the NIR dye.

In Vivo Imaging of Tumor Xenografts in Mice

This protocol outlines the general procedure for non-invasive imaging of tumor-bearing mice using an NIR fluorescent protein conjugate.

Materials:

-

Tumor-bearing mouse model (e.g., subcutaneous xenograft)

-

Purified and sterile-filtered NIR fluorescent protein conjugate (e.g., antibody-dye conjugate)

-

Anesthesia (e.g., isoflurane)

-

In vivo imaging system equipped with appropriate excitation light source and emission filters for the NIR spectrum.

Procedure:

-

Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) and place it in the imaging chamber.

-

Pre-injection Imaging: Acquire a baseline fluorescence image of the mouse before injecting the conjugate to determine the level of autofluorescence.

-

Injection: Administer the NIR fluorescent protein conjugate via intravenous (tail vein) injection. The optimal dose and injection volume should be determined empirically.[16]

-

Post-injection Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation of the conjugate.[6]

-

Image Analysis: Quantify the fluorescence intensity in the tumor region and other organs of interest to determine the tumor-to-background ratio.

-

Ex Vivo Validation (Optional): After the final in vivo imaging session, euthanize the mouse and excise the tumor and major organs for ex vivo imaging to confirm the in vivo signal distribution.

Visualizing Workflows and Pathways

General Experimental Workflow for In Vivo Imaging with a NIR FP Fusion Protein

The following diagram illustrates the major steps involved in generating and utilizing a genetically encoded NIR FP fusion protein for in vivo studies.

Signaling Pathway Example: Targeting EGFR with an Antibody-NIR Dye Conjugate

NIR fluorescent protein conjugates are powerful tools for studying cell signaling pathways. For instance, an antibody targeting the Epidermal Growth Factor Receptor (EGFR), conjugated to a bright NIR dye, can be used to visualize receptor localization, trafficking, and tumor targeting in vivo.[2][8]

This diagram illustrates how an anti-EGFR antibody conjugated with a near-infrared dye can bind to the EGFR on the cell surface. This binding can be visualized through NIR fluorescence imaging and also serves to block the downstream signaling cascade that leads to cell proliferation and survival.

Conclusion

Near-infrared fluorescent protein conjugates represent a versatile and powerful class of probes for biomedical research and drug development. Their favorable photophysical properties enable high-resolution, deep-tissue imaging in vivo, providing unprecedented insights into complex biological processes. By following the detailed protocols and workflows outlined in this guide, researchers can effectively harness the potential of NIR FP conjugates to advance their understanding of disease mechanisms and accelerate the development of new therapeutics.

References

- 1. A Versatile Technique for the In Vivo Imaging of Human Tumor Xenografts Using Near-Infrared Fluorochrome-Conjugated Macromolecule Probes | PLOS One [journals.plos.org]

- 2. Near-Infrared Fluorescence Imaging of EGFR-Overexpressing Tumors in the Mouse Xenograft Model Using scFv-IRDye800CW and Cetuximab-IRDye800CW - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Near-infrared fluorescence imaging in immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Bright and stable near infra-red fluorescent protein for in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of antibody fragment properties for near-infrared fluorescence imaging of HER3-positive cancer xenografts [thno.org]

- 7. jenabioscience.com [jenabioscience.com]

- 8. Near infrared fluorescence imaging of EGFR expression in vivo using IRDye800CW-nimotuzumab - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. ijirset.com [ijirset.com]

- 11. Step-by-Step Guide to Expressing Recombinant Protein in E. coli [synapse.patsnap.com]

- 12. protenova.com [protenova.com]

- 13. home.sandiego.edu [home.sandiego.edu]

- 14. His-tag purification [protocols.io]

- 15. Sample Preparation for Size Exclusion Chromatography [sigmaaldrich.com]

- 16. licorbio.com [licorbio.com]

BSA-Cy5.5 Conjugates: A Technical Guide to Quantum Yield and Brightness for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the photophysical properties of Bovine Serum Albumin (BSA) conjugated with the cyanine (B1664457) dye Cy5.5. Specifically, it focuses on the critical parameters of quantum yield and brightness, offering both theoretical understanding and practical experimental guidance. This document is intended to serve as a comprehensive resource for researchers utilizing BSA-Cy5.5 in fluorescence-based applications, including cellular imaging, in vivo tracking, and drug delivery.

Core Concepts: Quantum Yield and Brightness

The efficacy of a fluorescent probe is fundamentally determined by its photophysical properties. For BSA-Cy5.5, two of the most important characteristics are its quantum yield and brightness.

Quantum Yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates that a larger fraction of the absorbed light is converted into fluorescent signal, resulting in a more efficient probe.

Brightness , in the context of fluorescent probes, is a practical measure of the total fluorescence output. It is directly proportional to the product of the molar extinction coefficient (ε) and the quantum yield (Φ).

Brightness = ε × Φ

The molar extinction coefficient (ε) represents the ability of a molecule to absorb light at a specific wavelength. A higher molar extinction coefficient means the molecule captures more light, which can then be converted into fluorescence.

Quantitative Photophysical Properties of BSA-Cy5.5

The following table summarizes the key quantitative data for BSA, the Cy5.5 dye, and the resulting BSA-Cy5.5 conjugate. These values are essential for predicting the performance of the conjugate in experimental settings.

| Parameter | BSA | Cy5.5 (Free Dye) | BSA-Cy5.5 Conjugate (Calculated/Typical) | Reference |

| Molar Extinction Coefficient (ε) | 43,824 M⁻¹cm⁻¹ (at 280 nm) | 209,000 M⁻¹cm⁻¹ (at ~673 nm) | ~209,000 M⁻¹cm⁻¹ (per dye molecule at ~675 nm) | [1][2] |

| Quantum Yield (Φ) | 0.130 (intrinsic fluorescence) | ~0.2 - 0.28 | ~0.2 - 0.28 (assumed similar to free dye) | [3] |

| Excitation Maximum (λex) | ~280 nm | ~673-675 nm | ~675 nm | [4] |

| Emission Maximum (λem) | ~345 nm | ~694-707 nm | ~694 nm | [2][4] |

| Calculated Brightness (per dye) | - | ~41,800 - 58,520 | ~41,800 - 58,520 | - |

| Typical Labeling Ratio (Dye:Protein) | - | - | 2-7 | [4] |

Note: The quantum yield of the BSA-Cy5.5 conjugate is assumed to be similar to that of the free Cy5.5 dye. Conjugation to a protein can sometimes alter the quantum yield, and for precise applications, experimental determination is recommended. The brightness of the conjugate will be the brightness per dye multiplied by the number of dye molecules per BSA molecule.

Experimental Protocols

This section provides detailed methodologies for the synthesis of BSA-Cy5.5 and its application in cellular and in vivo imaging.

Synthesis of BSA-Cy5.5 Conjugate

This protocol describes the covalent conjugation of Cy5.5 NHS ester to the primary amines of BSA.

Materials:

-

Bovine Serum Albumin (BSA)

-

Cy5.5 NHS Ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS), pH 7.2-7.4

-

Desalting column (e.g., Sephadex G-25)

-

Reaction tubes

-

Spectrophotometer

Procedure:

-

BSA Solution Preparation: Dissolve BSA in PBS to a final concentration of 2-10 mg/mL.

-

Cy5.5 NHS Ester Solution Preparation: Immediately before use, dissolve the Cy5.5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

-

Conjugation Reaction:

-

Slowly add a calculated amount of the Cy5.5 NHS ester solution to the BSA solution while gently vortexing. The molar ratio of dye to protein can be varied to achieve the desired degree of labeling (a common starting point is a 5:1 to 10:1 molar ratio of dye to BSA).

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Remove unreacted Cy5.5 by passing the reaction mixture through a desalting column pre-equilibrated with PBS.

-

Collect the fractions containing the blue-colored BSA-Cy5.5 conjugate.

-

-

Characterization:

-

Measure the absorbance of the purified conjugate at 280 nm (for BSA) and ~675 nm (for Cy5.5).

-

The degree of labeling (DOL) can be calculated using the following formula: DOL = (A_max of dye × ε_protein) / [(A_280 - (A_max of dye × CF_280)) × ε_dye] Where:

-

A_max is the absorbance at the respective maximum.

-

ε is the molar extinction coefficient.

-

CF_280 is the correction factor for the dye's absorbance at 280 nm (typically provided by the dye manufacturer).

-

-

-

Storage: Store the purified BSA-Cy5.5 conjugate at 4°C, protected from light. For long-term storage, aliquots can be frozen at -20°C.

In Vitro Cellular Imaging with BSA-Cy5.5

This protocol outlines a general procedure for labeling and imaging cells with BSA-Cy5.5.

Materials:

-

Cultured cells on coverslips or in imaging dishes

-

BSA-Cy5.5 conjugate

-

Cell culture medium

-

Phosphate Buffered Saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), if required for intracellular targets

-

Mounting medium

-

Fluorescence microscope with appropriate filter sets for Cy5.5 (Excitation: ~650 nm, Emission: ~700 nm)

Procedure:

-

Cell Culture: Plate cells on a suitable imaging substrate and allow them to adhere and grow to the desired confluency.

-

Labeling:

-

Remove the culture medium and wash the cells with warm PBS.

-

Dilute the BSA-Cy5.5 conjugate in cell culture medium or PBS to the desired final concentration (typically in the µg/mL range, optimization is recommended).

-

Incubate the cells with the BSA-Cy5.5 solution for a specified time (e.g., 30 minutes to several hours) at 37°C. The incubation time will depend on the specific application and whether endocytosis is required.

-

-

Washing: Remove the labeling solution and wash the cells three times with warm PBS to remove unbound conjugate.

-

Fixation (Optional): If fixation is required, incubate the cells with 4% paraformaldehyde for 15-20 minutes at room temperature. Wash three times with PBS.

-

Permeabilization (Optional): If imaging intracellular structures, permeabilize the fixed cells with a permeabilization buffer for 5-10 minutes at room temperature. Wash three times with PBS.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope equipped with a Cy5.5 filter set.

In Vivo Imaging with BSA-Cy5.5

This protocol provides a general workflow for in vivo imaging in a mouse model. All animal procedures should be performed in accordance with institutional guidelines.

Materials:

-

Animal model (e.g., tumor-bearing mouse)

-

BSA-Cy5.5 conjugate in a sterile, injectable solution (e.g., sterile PBS)

-

In vivo imaging system (e.g., IVIS) with appropriate filters for Cy5.5

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Animal Preparation: Anesthetize the animal using a suitable anesthetic agent.

-

Baseline Imaging: Acquire a pre-injection (baseline) fluorescence image of the animal to determine the level of autofluorescence.

-

Injection: Administer the BSA-Cy5.5 conjugate via a suitable route (e.g., intravenous tail vein injection). The dose will need to be optimized for the specific application.

-

Time-course Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48 hours) to monitor the biodistribution and accumulation of the conjugate at the site of interest.[5]

-

Ex Vivo Imaging (Optional): At the end of the in vivo imaging study, the animal can be euthanized, and major organs and the tumor can be excised for ex vivo imaging to confirm the in vivo signal and provide a more detailed biodistribution analysis.

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes and relationships relevant to the use of BSA-Cy5.5.

References

- 1. What is the molar extinction coefficient of Bovine Serum Albumin (BSA)? | AAT Bioquest [aatbio.com]

- 2. glenresearch.com [glenresearch.com]

- 3. researchgate.net [researchgate.net]

- 4. BSA, Cy5.5 labeled [nanocs.net]

- 5. Tumor microenvironment-responsive BSA nanocarriers for combined chemo/chemodynamic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of Lyophilized BSA-Cy5.5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical factors influencing the stability and optimal storage conditions for lyophilized Bovine Serum Albumin (BSA) conjugated with the near-infrared fluorescent dye Cy5.5. Proper handling and storage of this valuable reagent are paramount to ensure its performance and reproducibility in a wide range of research and drug development applications, including in vitro and in vivo imaging.

Core Principles of Lyophilized BSA-Cy5.5 Stability

The stability of lyophilized BSA-Cy5.5 is a function of both the protein (BSA) and the fluorescent dye (Cy5.5). As a lyophilized product, it is inherently more stable than its solution counterpart. However, several environmental factors can impact its long-term integrity and performance upon reconstitution.

Key Stability-Influencing Factors:

-

Temperature: Temperature is a critical determinant of stability. While lyophilization renders the conjugate stable at ambient temperatures for short periods, long-term storage requires low temperatures to minimize residual chemical and physical degradation processes.

-

Moisture: Residual moisture in the lyophilized cake and exposure to humidity during storage can significantly accelerate degradation.[1] Water can act as a plasticizer, increasing molecular mobility and facilitating undesirable reactions such as aggregation and hydrolysis.[2][3] Generally, a residual moisture content of less than 3% is recommended for lyophilized protein products.[3]

-

Light: The Cy5.5 dye, like many fluorophores, is susceptible to photobleaching upon exposure to light, especially in the presence of oxygen.[4][5] While the lyophilized state offers some protection, repeated or prolonged exposure to light should be avoided.

-

Oxygen: The presence of oxygen can lead to oxidative damage of both the protein and the dye.[4] While lyophilization removes most of the atmospheric oxygen, the headspace of the vial and any subsequent exposure can introduce oxygen.

Recommended Storage Conditions

To ensure the long-term stability and performance of lyophilized BSA-Cy5.5, the following storage conditions are recommended.

| Parameter | Condition | Rationale |

| Temperature | -20°C or -80°C | Minimizes molecular mobility and degradation kinetics for long-term stability.[6] |

| Light | Store in the dark (e.g., in a box or amber vial) | Protects the Cy5.5 dye from photobleaching.[7] |

| Moisture | Store in a desiccated environment | Minimizes moisture uptake by the lyophilized cake, preventing aggregation and hydrolysis.[1][8] |

| Vial Integrity | Ensure the vial is securely sealed | Prevents the ingress of moisture and oxygen. |

Quantitative Stability Data

The following tables provide illustrative data on the expected stability of lyophilized BSA-Cy5.5 under various storage conditions. This data is synthesized from studies on similar lyophilized fluorescent protein conjugates and serves as a guideline. Actual stability may vary depending on the specific formulation and lyophilization process.

Table 1: Effect of Temperature on Fluorescence Intensity of Lyophilized BSA-Cy5.5 (Stored in the Dark, Desiccated)

| Storage Temperature | % Initial Fluorescence Remaining (After 12 Months) | % Initial Fluorescence Remaining (After 24 Months) |

| -80°C | >98% | >95% |

| -20°C | >95% | >90% |

| 4°C | ~90% | ~80% |

| 25°C (Room Temp) | ~70% | ~50% |

Table 2: Effect of Humidity on Aggregation of Reconstituted BSA-Cy5.5 (Stored at 4°C, in the Dark)

| Relative Humidity (RH) | % Monomer Remaining (After 6 Months) | % Monomer Remaining (After 12 Months) |

| <10% RH | >98% | >95% |

| 30% RH | ~95% | ~90% |

| 50% RH | ~85% | ~75% |

| 75% RH | ~70% | ~50% |

Reconstitution and Post-Reconstitution Storage

Proper reconstitution is crucial for maintaining the integrity of BSA-Cy5.5.

Reconstitution Protocol:

-

Equilibration: Allow the vial of lyophilized BSA-Cy5.5 to equilibrate to room temperature for 15-30 minutes before opening to prevent condensation.

-

Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

-

Solvent Addition: Add the recommended volume of high-purity, sterile water or an appropriate buffer (e.g., PBS, pH 7.4). The choice of solvent will depend on the intended application.

-

Dissolution: Gently swirl or rock the vial to dissolve the contents. Avoid vigorous shaking or vortexing, which can cause protein denaturation and aggregation. Allow the vial to sit at room temperature for 15-30 minutes for complete dissolution.

Post-Reconstitution Storage:

-

Short-term (up to 1 week): Store at 4°C, protected from light.

-

Long-term: For extended storage, it is recommended to add a cryoprotectant like glycerol (B35011) to a final concentration of 50% and store in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Experimental Protocols for Stability Assessment

The following are detailed methodologies for key experiments to assess the stability of lyophilized and reconstituted BSA-Cy5.5.

Measurement of Fluorescence Stability

This protocol determines the change in fluorescence intensity over time.

Materials:

-

Spectrofluorometer or plate reader with fluorescence capabilities

-

Quartz cuvettes or black-walled, clear-bottom 96-well plates

-

Reconstitution buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reconstitute the lyophilized BSA-Cy5.5 to a known concentration (e.g., 1 mg/mL) in the desired buffer.

-

Measure the initial fluorescence intensity at the excitation and emission maxima of Cy5.5 (typically around 675 nm and 694 nm, respectively).[9]

-

Store the reconstituted solution and lyophilized powder under the desired test conditions (e.g., different temperatures, light exposure).

-

At specified time points, reconstitute a new vial of lyophilized powder and measure the fluorescence of both the stored reconstituted sample and the newly reconstituted sample.

-

Compare the fluorescence intensities to the initial measurement to determine the percentage of fluorescence retained.

Assessment of Protein Integrity by SDS-PAGE

This protocol evaluates protein degradation and aggregation.

Materials:

-

SDS-PAGE gel and electrophoresis apparatus

-

SDS-PAGE running buffer

-

Laemmli sample buffer (with and without a reducing agent like β-mercaptoethanol or DTT)

-

Protein molecular weight standards

-

Coomassie Brilliant Blue or other protein stain

Procedure:

-

Reconstitute lyophilized BSA-Cy5.5 samples stored under different conditions.

-

Prepare samples for SDS-PAGE by mixing with Laemmli sample buffer. Prepare both reducing and non-reducing samples.

-

Heat the samples at 95°C for 5 minutes.[10]

-

Load the samples and molecular weight standards onto the SDS-PAGE gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.[11]

-

Stain the gel to visualize the protein bands.

-

Analyze the gel for the presence of the main BSA band (approx. 66.5 kDa) and any lower molecular weight degradation products or higher molecular weight aggregates.

Analysis of Aggregation by Dynamic Light Scattering (DLS)

This protocol measures the size distribution of particles in the reconstituted solution to detect aggregates.

Materials:

-

Dynamic Light Scattering (DLS) instrument

-

Low-volume cuvettes

-

Syringe filters (0.22 µm)

Procedure:

-

Reconstitute the lyophilized BSA-Cy5.5.

-

Filter the solution through a 0.22 µm syringe filter to remove dust and large aggregates.[12]

-

Transfer the filtered sample to a clean DLS cuvette.

-

Place the cuvette in the DLS instrument and allow the temperature to equilibrate.

-

Perform DLS measurements to determine the hydrodynamic radius and polydispersity index (PDI) of the particles in solution.

-

An increase in the average particle size or PDI over time indicates aggregation.

Visualizations: Experimental Workflows

The following diagrams illustrate common experimental workflows where BSA-Cy5.5 is utilized.

By adhering to the storage and handling guidelines outlined in this document, researchers can ensure the long-term stability and optimal performance of their lyophilized BSA-Cy5.5, leading to more reliable and reproducible experimental outcomes.

References

- 1. Moisture-induced aggregation of lyophilized proteins in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of moisture on the stability of a lyophilized humanized monoclonal antibody formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biopharminternational.com [biopharminternational.com]

- 4. Structure and properties of CY5 - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]

- 5. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Influence of bound dodecanoic acid on the reconstitution of albumin nanoparticles from a lyophilized state - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BSA, Cy5 labeled [nanocs.net]

- 8. The aggregation of bovine serum albumin in solution and in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cyanine5.5 Dye | AxisPharm [axispharm.com]

- 10. neobiotechnologies.com [neobiotechnologies.com]

- 11. SDS-PAGE Protocol | Rockland [rockland.com]

- 12. research.cbc.osu.edu [research.cbc.osu.edu]

Key features of Cy5.5 conjugated to bovine serum albumin

An In-Depth Technical Guide to Cy5.5-BSA Conjugates for Researchers and Drug Development Professionals

Introduction

The conjugation of the near-infrared (NIR) cyanine (B1664457) dye, Cy5.5, to bovine serum albumin (BSA) creates a powerful molecular probe for a wide range of biomedical research and drug development applications. BSA, a well-characterized, biocompatible, and non-immunogenic protein, serves as a versatile carrier, while the Cy5.5 fluorophore provides exceptional optical properties for deep-tissue imaging.[1][2] This conjugate leverages the long emission wavelength of Cy5.5, which falls within the NIR window (700-900 nm), minimizing background autofluorescence from biological tissues and enabling enhanced signal penetration for sensitive in vivo and ex vivo imaging.[3][4][5] This guide provides a comprehensive overview of the core features, experimental protocols, and key applications of Cy5.5-BSA.

Core Features and Quantitative Data